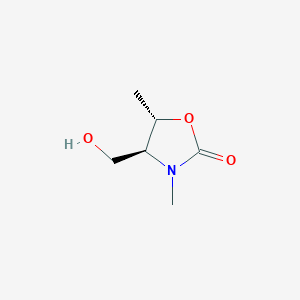![molecular formula C8H11N B15207928 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, an Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bismuth nitrate pentahydrate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have shown selective activity on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: This compound shares a similar core structure but has an additional carboxylate group.
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These compounds have various substituents at the 2-position, which can alter their biological activity.
Uniqueness
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Its ability to undergo various chemical transformations and its presence in bioactive molecules highlight its versatility and potential for further research.
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-6-5-7-3-2-4-8(7)9-6/h5,9H,2-4H2,1H3 |
InChI Key |
FPTVEBZXBUYUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


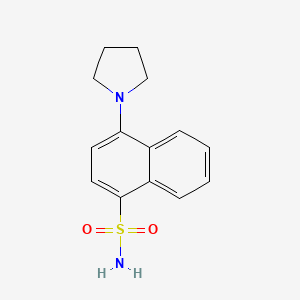
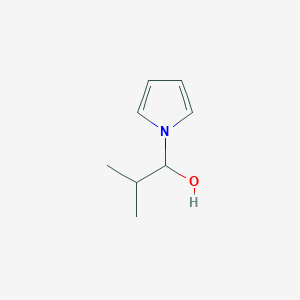
![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
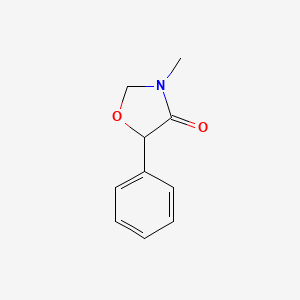
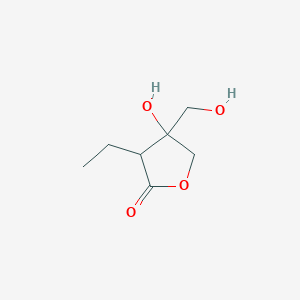
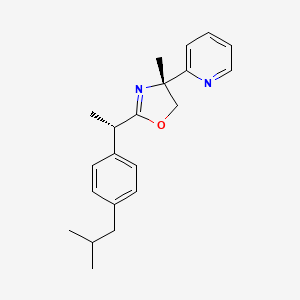
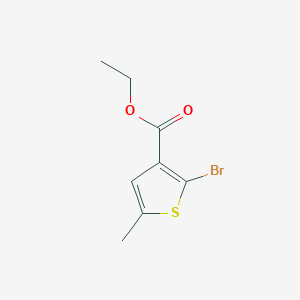

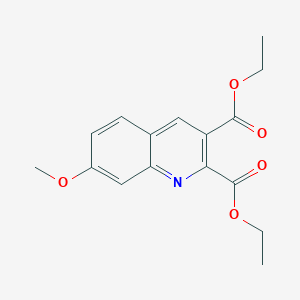
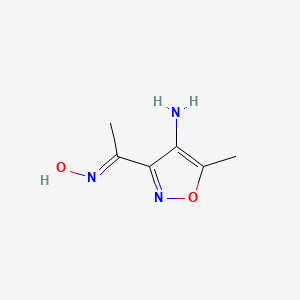
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
